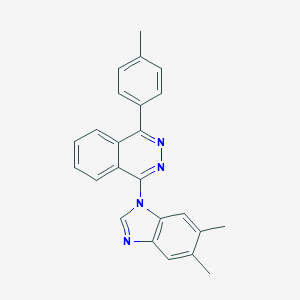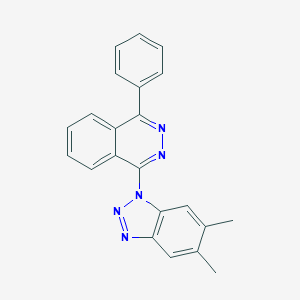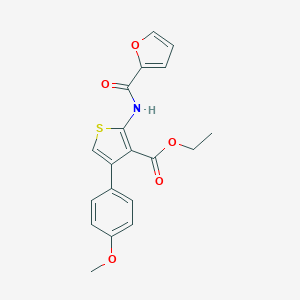![molecular formula C23H17N3O B382595 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379242-03-2](/img/structure/B382595.png)
5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, also known as DM-PQ, is a heterocyclic compound that has been the subject of scientific research due to its potential for various applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazolinone derivatives have been shown to have significant anticancer activity. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . For instance, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazolinone derivatives have demonstrated potent antibacterial activity. The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have shown promise in this area .
Antifungal Activity
In addition to their antibacterial properties, quinazolinones also exhibit antifungal activity. This makes them potential candidates for the development of new antifungal drugs .
Anti-inflammatory Activity
Quinazolinones have been found to possess anti-inflammatory properties. This suggests their potential use in the treatment of inflammatory diseases .
Anticonvulsant Activity
Quinazolinones have shown anticonvulsant activity, indicating their potential use in the treatment of epilepsy and other seizure disorders .
Antioxidant Properties
Some quinazolinone derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
α-Glucosidase Inhibitory Activity
Certain quinazolinone derivatives have demonstrated α-glucosidase inhibitory activity . α-Glucosidase inhibitors are used in the treatment of type 2 diabetes.
Potential Therapeutic Agents in Urinary Bladder Cancer Therapy
Quinazoline derivatives are being investigated as potential therapeutic agents in urinary bladder cancer therapy .
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXCEJNQBEMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-one](/img/structure/B382512.png)


![Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382519.png)
![4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382520.png)
![Methyl 2-({[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382523.png)
![3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382524.png)
![2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382525.png)
![4-(4-Benzylpiperidin-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine](/img/structure/B382526.png)
![3,4-dimethoxy-N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B382528.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-naphthalen-1-ylethanone](/img/structure/B382529.png)
![2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B382531.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-naphthyl)ethanone](/img/structure/B382535.png)